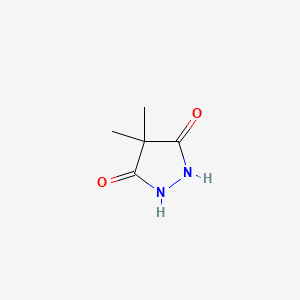
4,4-Dimethylpyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylpyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidinediones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of the dimethyl groups at the 4-position enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrazolidine-3,5-dione typically involves the condensation of hydrazine derivatives with diketones. One common method is the reaction of hydrazine hydrate with 2,4-pentanedione under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolidinedione ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium complexes, can enhance the reaction rate and selectivity. Additionally, green chemistry approaches, such as the use of water as a solvent and microwave irradiation, have been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinedione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The hydrogen atoms on the nitrogen can be substituted with alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyrazolidinediones, which can exhibit different physical and chemical properties depending on the substituents .
Applications De Recherche Scientifique
4,4-Dimethylpyrazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a scaffold for drug design.
Medicine: Derivatives of this compound have shown promise as anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes, pigments, and as a precursor for various agrochemicals
Mécanisme D'action
The mechanism of action of 4,4-Dimethylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can interfere with metal-dependent enzymatic processes. Additionally, its ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress pathways .
Comparaison Avec Des Composés Similaires
1,2-Diphenyl-3,5-dioxopyrazolidine: Known for its anti-inflammatory properties.
4-Butyl-1,2-diphenyl-3,5-pyrazolidinedione: Used in the treatment of rheumatoid arthritis.
1-(2,4-Dinitrophenyl)-3,5-dimethyl-1H-pyrazole: Exhibits antimicrobial activity
Uniqueness: 4,4-Dimethylpyrazolidine-3,5-dione stands out due to its enhanced stability and reactivity, attributed to the presence of the dimethyl groups. This makes it a versatile compound for various synthetic and industrial applications. Its unique structure also allows for diverse chemical modifications, leading to a wide range of derivatives with different biological activities .
Propriétés
Numéro CAS |
29005-43-4 |
|---|---|
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
4,4-dimethylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C5H8N2O2/c1-5(2)3(8)6-7-4(5)9/h1-2H3,(H,6,8)(H,7,9) |
Clé InChI |
PGBXZDDHDXRVAV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NNC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)



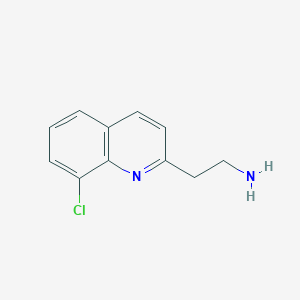
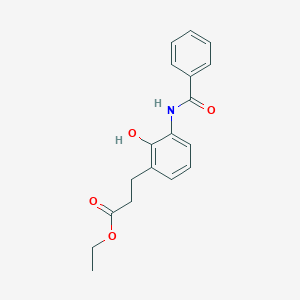
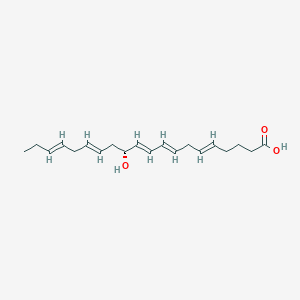

![4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate](/img/structure/B13897130.png)
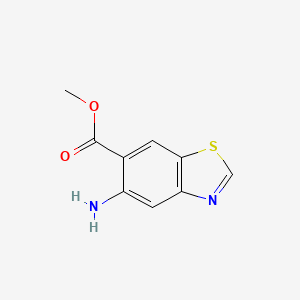
![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)
![3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)

![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
